molecular formula C11H14N2OS B8527344 N-benzyloxy-N'-cyclopropyl thiourea

N-benzyloxy-N'-cyclopropyl thiourea

Cat. No. B8527344
M. Wt: 222.31 g/mol
InChI Key: JOFGKFAQANFQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyloxy-N'-cyclopropyl thiourea is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-cyclopropyl-3-phenylmethoxythiourea

InChI

InChI=1S/C11H14N2OS/c15-11(12-10-6-7-10)13-14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13,15)

InChI Key

JOFGKFAQANFQQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the KSCN (4.60 g; 47.33 mmoL) in acetone (35 mL), at 0° C., was added dropwise benzoylchloride (5.0 mL; 43.03 mmoL). The milky solution was stirred in an ice bath for 1.5 h, then, cyclopropylamine (3.2 mL; 46.0 mmoL) was added dropwise. The reaction mixture was stirred for 1.5 h at 0° C., then, more cyclopropylamine (0.50 mL, 7.22 mmoL) was added and the reaction mixture stirred at R.T. for an additional 30 min. The reaction mixture was poured into ice/H2O (300 mL), stirred for 5 min. and the light yellow solid was filtered, washed several times with H2O and dried to provide N-benzyloxy-N′-cyclopropyl thiourea (6.62 g). This thiourea was suspended in a solution of 2N NaOH (50 mL) and heated at reflux for 15 min. The solution was cooled to R.T., saturated with solid NaCl and extracted with EtOAc (3×). The combined EtOAc extracts were washed with H2O (2×) and brine (1×), dried (MgSO4), filtered and evaporated to give the crude product as an off-white solid. The solid was triturated in hexane/EtOAc 5/5 to provide the N-cyclopropyl thiourea 8d as a white crystalline solid (2.5 g; 50% yield).
Name
KSCN
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
300 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.